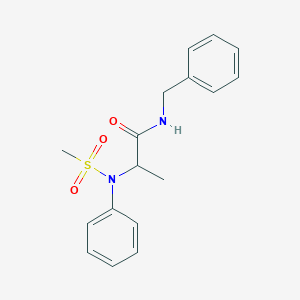![molecular formula C19H14ClN3O2 B11617265 N'-(benzo[cd]indol-2-yl)-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11617265.png)
N'-(benzo[cd]indol-2-yl)-2-(4-chlorophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzo[cd]indole core and a chlorophenoxyacetohydrazide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves multiple steps. One common method starts with the preparation of benzo[cd]indol-2(1H)-one, which is then reacted with hydrazine derivatives to form the hydrazide. The final step involves the condensation of the hydrazide with 4-chlorophenoxyacetic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bio-imaging agent due to its fluorescent properties.
Medicine: Explored for its anticancer properties, particularly in targeting lysosomes in cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. In cancer therapy, it targets lysosomes, leading to autophagy and apoptosis in cancer cells. The compound enters the cells via polyamine transporters localized in the lysosomes, causing cell death through the crosstalk between autophagy and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo[cd]indol-2(1H)-one oxime
- 6-bromobenzo[cd]indol-2(1H)-one
- 2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one
Uniqueness
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to its dual functionality as both a therapeutic agent and a bio-imaging agent. Its ability to target lysosomes and induce autophagy and apoptosis sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C19H14ClN3O2 |
|---|---|
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
N'-benzo[cd]indol-2-yl-2-(4-chlorophenoxy)acetohydrazide |
InChI |
InChI=1S/C19H14ClN3O2/c20-13-7-9-14(10-8-13)25-11-17(24)22-23-19-15-5-1-3-12-4-2-6-16(21-19)18(12)15/h1-10H,11H2,(H,21,23)(H,22,24) |
Clave InChI |
KXHYZLAMLOGCTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(=NC3=CC=C2)NNC(=O)COC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[4-(propan-2-yl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11617184.png)
![7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617192.png)
![3-Ethyl 6-methyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11617208.png)
![7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617219.png)
![2-[(2E)-2-(4-butoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11617222.png)

![12,12,14,14-tetramethyl-4-(3-methylphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11617225.png)
![2-(4-Fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11617230.png)
![4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11617233.png)
![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617237.png)
![(7Z)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617242.png)
![Ethyl 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B11617243.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11617251.png)

